molecular formula C12H14N2O B1331998 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1135-80-4

1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B1331998
CAS RN: 1135-80-4
M. Wt: 202.25 g/mol
InChI Key: BGYVTOPASJGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one is a compound characterized by a spirocyclic structure that integrates a cyclopentane ring and a quinazolinone moiety. This structural motif is of significant interest due to its presence in various biologically active compounds and potential therapeutic applications. The spirocyclic framework provides a unique three-dimensional architecture that can influence the biological properties and binding affinities of these molecules .

Synthesis Analysis

The synthesis of spiroquinazolinone derivatives has been explored through various methods. A traceless solid-phase synthesis approach has been developed for the preparation of spiroquinazolines with a quaternary carbon at position 2. This method involves the cyclization of 1,2-dihydroquinazoline-2-carboxylate derivatives into spiro compounds after cleavage from the resin . Another study describes a metal-free, mild synthesis of novel 1'H-spiro[cycloalkyl-1,2'-quinazolin]-4'(3'H)-ones using an organocatalytic cascade reaction, which is a one-pot, three-component condensation process . Additionally, a catalyst-free, one-pot, three-component synthesis has been reported for the creation of spiro[indoline-3,2'-quinazolin]-2-ones, highlighting the method's simplicity and eco-friendliness .

Molecular Structure Analysis

The molecular structure of spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one has been redetermined at 113 K, providing greater precision for all data. The molecule consists of two fused six-membered rings and one five-membered ring linked through a spiro carbon atom. The pyrimidine ring exhibits an envelope conformation, while the cyclopentane ring adopts a distorted boat form. This detailed structural information is crucial for understanding the compound's interactions and reactivity .

Chemical Reactions Analysis

Spiroquinazolinones can undergo various chemical reactions due to their reactive sites. For instance, amides that cyclized into spiro[benzo(h)quinazoline-5,1'-cyclohexane]-4(6H)-ones have been prepared and further substituted by alcoholates, secondary amines, and thiolates. These reactions demonstrate the versatility of the spiroquinazolinone scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiroquinazolinones are influenced by their unique structural features. The spirocyclic nature imparts rigidity and a distinct three-dimensional shape, which can affect their solubility, stability, and reactivity. The intermolecular hydrogen bonding observed in the crystal structure of spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one contributes to the formation of a two-dimensional sheet, which can be relevant for the compound's solid-state properties and interactions with biological targets .

Scientific Research Applications

  • Spiro-Indeno[1,2-b]quinoxalines

    • Application : The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system with notable applications in various fields of chemistry. It’s recognized as an important building block in organic synthesis .
    • Methods : This review summarizes the reactions of indeno[1,2-b]quinoxalinone as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .
    • Results : Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
  • Spiro-linked π-conjugated structures

    • Application : Molecules with spiro-linked π-conjugated structures have attracted considerable attention due to their advantageous structural features .
    • Methods : The review summarizes the synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks .
    • Results : These spiro molecules have diverse applications in the field of photovoltaics .

Safety And Hazards

The safety information available indicates that “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” may be an irritant .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVTOPASJGSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361172
Record name 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

CAS RN

1135-80-4
Record name 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
Reactant of Route 2
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
Reactant of Route 4
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Citations

For This Compound
29
Citations
D Parthiban - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
An efficient, metal-free method for the synthesis of 3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-ones, 4-(tert-butyl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-…
Number of citations: 2 www.tandfonline.com
C Du, X Yang, Y Long, X Lang, L Liu, Y Xu… - European Journal of …, 2023 - Elsevier
A series of spiro-quinazolinone scaffolds were constructed based on the bioactivity of quinazolinone and the inherent feature of spirocycle to design novel chitin synthase inhibitors that …
Number of citations: 2 www.sciencedirect.com
R Ramesh, P Kalisamy, JG Malecki, A Lalitha - Synlett, 2018 - thieme-connect.com
A concise organocatalytic method for the facile synthesis of some novel 1′H-spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones via a one-pot, three-component condensation of isatoic …
Number of citations: 12 www.thieme-connect.com
N Kausar, I Roy, D Chattopadhyay, AR Das - RSC advances, 2016 - pubs.rsc.org
Graphene oxide (GO) nanosheet catalyzed new and straightforward strategies for the construction of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones starting from anthranilamide …
Number of citations: 60 pubs.rsc.org
A Maleki, T Kari, M Aghaei - Journal of Porous Materials, 2017 - Springer
A sulfonic acid functionalized titanium dioxide quasi-superparamagnetic nanocatalyst Fe 3 O 4 @SiO 2 @TiO 2 -OSO 3 H with average size of 61 nm and semispherical shape with …
Number of citations: 84 link.springer.com
R Ramesh, N Nagasundaram… - Research on Chemical …, 2017 - Springer
This article describes glycerol mediated eco-friendly approaches for the convenient access of structurally diverse 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) and 2-aryl-2,3-…
Number of citations: 33 link.springer.com
S Shukla, RN Rao, H Bhuktar, RK Edwin, T Jamma… - Bioorganic …, 2023 - Elsevier
The enzyme chorismate mutase (or CM that is vital for the survival of bacteria) is an interesting pharmacological target for the identification of new anti-tubercular agents. The 5,5-…
Number of citations: 2 www.sciencedirect.com
G Yashwantrao, VP Jejurkar, R Kshatriya… - ACS Sustainable …, 2019 - ACS Publications
Although the synthesis of novel N-heterocyclic molecules is extremely demanding as well as challenging, the involvement of toxic solvents often triggers environmental safety concerns, …
Number of citations: 49 pubs.acs.org
K Hemalatha, G Madhumitha, CS Vasavi… - … of Photochemistry and …, 2015 - Elsevier
The photochemical synthesis of a series of 2,3-dihydroquinazolin-4(1H)-ones were evaluated under the irradiation of visible light (>390 nm). The effect of the visible light mediated …
Number of citations: 38 www.sciencedirect.com
A Kumarab, M Guptab, CS Rajputa - ARKIVOC, 2023 - arkat-usa.org
A rapid, effective, without transition metal and column chromatography-free protocol for the synthesis of 2, 3-dihydroquinazolinones (DHQ) derivatives via one-pot tri-component reaction …
Number of citations: 2 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.